molecular formula C18H16FN5O2S3 B2931056 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686773-04-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2931056
CAS No.: 686773-04-6
M. Wt: 449.54
InChI Key: JWWLOZPSHIBZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, characterized by a thieno[3,2-d]pyrimidinone core linked to a 5-ethyl-1,3,4-thiadiazole moiety via a thioacetamide bridge, exhibits a molecular weight of 476.6 g/mol (exact mass: 476.0395) and a computed XLogP3 value of 3.1, indicating moderate lipophilicity .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S3/c1-2-14-22-23-17(29-14)21-13(25)9-28-18-20-12-7-8-27-15(12)16(26)24(18)11-5-3-10(19)4-6-11/h3-6H,2,7-9H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWLOZPSHIBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound derived from thiadiazole and thienopyrimidine frameworks. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a thienopyrimidine moiety. Its molecular formula is C15H16N6OS3C_{15}H_{16}N_6OS_3, with a molecular weight of approximately 396.45 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008
NIH3T3Non-cancerous control (selectivity evaluated)

The compound exhibited a selectivity index indicating lower toxicity towards normal cells compared to cancer cells.

The mechanism by which this compound exerts its anticancer effects includes the inhibition of aromatase activity in breast cancer cells. Aromatase is crucial for estrogen synthesis; thus, its inhibition can reduce estrogen-dependent tumor growth:

MechanismActivity Level (IC50 µM)
Aromatase Inhibition0.062 ± 0.004

This suggests that the compound may be effective in treating estrogen-sensitive cancers such as breast cancer.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
E. coli31.25
S. aureus62.5
K. pneumoniae15.65

These findings indicate that the compound could serve as a potential lead in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Thienopyrimidine Moiety : Enhances interactions with biological targets due to its aromatic nature.
  • Substituents : The presence of electron-withdrawing groups (EWGs) at specific positions has been shown to enhance potency against cancer and microbial strains.

Case Studies

A notable study evaluated the efficacy of this compound against breast cancer cell lines and compared it with standard chemotherapy agents like cisplatin. The results indicated that this thiadiazole derivative not only matched but in some cases exceeded the efficacy of traditional treatments.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related compounds share the thiadiazole-thioacetamide-thienopyrimidinone scaffold but differ in substituents, impacting physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name / Substituents Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) XLogP3 Reference
Target Compound (4-fluorophenyl) 476.6 5-ethyl-thiadiazole, 4-F-phenyl - - 3.1
N-(5-methyl-thiadiazol-2-yl)-analog (4-methylphenyl) - 5-methyl-thiadiazole, 4-Me-phenyl - - -
4.8 (Butyl-thiadiazole, phenyl) - 5-butyl-thiadiazole, phenyl 266–270 89.4 -
4.9 (Butyl-thiadiazole, 4-Me-phenyl) - 5-butyl-thiadiazole, 4-Me-phenyl 262–265 74.4 -
Nitro-substituted Analog (4-nitrophenyl) 476.6 5-ethyl-thiadiazole, 4-NO₂-phenyl - - -
Benzylthio-oxadiazole Derivative - Benzylthio, 4-Cl-phenyl-oxadiazole - - -

Key Observations :

  • The nitro-substituted analog may exhibit higher reactivity due to the strong electron-withdrawing nitro group.
  • Alkyl Chain Variations : Butyl and isobutyl substituents on the thiadiazole ring (e.g., compounds 4.8–4.10 ) increase hydrophobicity, as reflected in higher melting points (262–270°C) compared to shorter-chain analogs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s XLogP3 (3.1) is comparable to nitro-substituted analogs but lower than butyl-thiadiazole derivatives (e.g., 4.8), which likely have higher membrane permeability .
  • Solubility : The high polar surface area (212 Ų) suggests solubility challenges, a common issue in this structural class. Derivatives with hydrophilic substituents (e.g., morpholine in ) may improve aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.